molecular formula C5H13NS2 B12736088 1-Butanethiol, 2-amino-4-(methylthio)-, (2S)- CAS No. 139428-86-7

1-Butanethiol, 2-amino-4-(methylthio)-, (2S)-

Cat. No.: B12736088
CAS No.: 139428-86-7
M. Wt: 151.3 g/mol
InChI Key: NSPBTQHSHXESOT-YFKPBYRVSA-N
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Description

1-Butanethiol, 2-amino-4-(methylthio)-, (2S)- is a chemical compound with the molecular formula C5H13NS2. It is also known by its systematic name (2S)-2-amino-4-(methylthio)-1-butanethiol. This compound is characterized by the presence of an amino group, a thiol group, and a methylthio group, making it a versatile molecule in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butanethiol, 2-amino-4-(methylthio)-, (2S)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-4-(methylthio)butanoic acid with a reducing agent to form the desired thiol compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of 1-Butanethiol, 2-amino-4-(methylthio)-, (2S)- may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Butanethiol, 2-amino-4-(methylthio)-, (2S)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Butanethiol, 2-amino-4-(methylthio)-, (2S)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Butanethiol, 2-amino-4-(methylthio)-, (2S)- involves its interaction with molecular targets such as enzymes and receptors. The amino and thiol groups can form covalent bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The methylthio group may also play a role in modulating the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Butanethiol, 2-amino-4-(methylthio)-, (2S)- is unique due to the presence of both an amino group and a thiol group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and various research applications .

Properties

CAS No.

139428-86-7

Molecular Formula

C5H13NS2

Molecular Weight

151.3 g/mol

IUPAC Name

(2S)-2-amino-4-methylsulfanylbutane-1-thiol

InChI

InChI=1S/C5H13NS2/c1-8-3-2-5(6)4-7/h5,7H,2-4,6H2,1H3/t5-/m0/s1

InChI Key

NSPBTQHSHXESOT-YFKPBYRVSA-N

Isomeric SMILES

CSCC[C@@H](CS)N

Canonical SMILES

CSCCC(CS)N

Origin of Product

United States

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